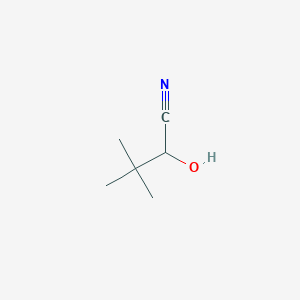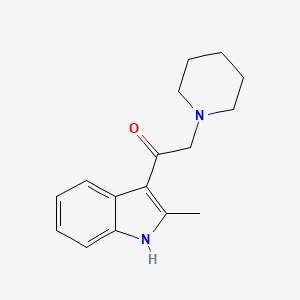
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EPTC, is a chemical compound that belongs to the class of triazole herbicides. EPTC is widely used in agriculture to control weeds in crops such as corn, sorghum, and soybeans. However, EPTC has also been the subject of scientific research due to its potential applications in other fields.
Mecanismo De Acción
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects by inhibiting the activity of enzymes involved in cellular signaling pathways. Specifically, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of the enzyme phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival. By inhibiting PI3K, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to increase the activity of antioxidant enzymes in animal models. 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce oxidative stress in cells exposed to oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. In addition, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is that it may have off-target effects on other enzymes or signaling pathways.
Direcciones Futuras
There are several potential future directions for research on 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives with improved potency and selectivity for specific enzymes or signaling pathways. Another area of interest is the development of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide-based therapies for the treatment of inflammatory diseases and cancer. Finally, the use of 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide as a tool for studying the role of PI3K in cellular signaling pathways could lead to a better understanding of the mechanisms underlying cancer and other diseases.
Métodos De Síntesis
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by reacting 4-ethoxyaniline with phenyl isocyanate and sodium azide in the presence of copper(I) iodide. The resulting product is then treated with acetic anhydride to yield 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Aplicaciones Científicas De Investigación
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of medicine. Research has shown that 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has anti-inflammatory and anti-tumor properties. 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
5-amino-N-(4-ethoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-14-10-8-12(9-11-14)19-17(23)15-16(18)22(21-20-15)13-6-4-3-5-7-13/h3-11H,2,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQUHXZDOUMRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2432447.png)




![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2432455.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2432457.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2432460.png)
![2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2432463.png)
![(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2432464.png)
![2-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2432465.png)
